3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-11-13-7-3-2-6-12(13)10-15(17)18(22)20-19-14-8-4-5-9-16(14)21-24-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHUOURHXHKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CCCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Naphthamide Formation: The naphthamide core is often prepared through the reaction of 2-naphthoic acid with an amine, followed by methoxylation.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the methoxy-naphthamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the coupling reaction to identify the most efficient conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions, leading to the formation of tetrahydroisoxazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (palladium on carbon) in the presence of hydrogen gas.
Substitution: Electrophiles like NO₂⁺ (for nitration) or Br₂ (for bromination) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C_{16}H_{16}N_{2}O_{2}
- Molecular Weight : 284.31 g/mol
- IUPAC Name : 3-Methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:
- Case Study : A series of isoxazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 15.5 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | A549 | 18.2 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research Findings : In vitro studies demonstrated that certain analogs could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .
| Analog | Cytokine Inhibition (%) |
|---|---|
| Analog X | TNF-α: 70% |
| Analog Y | IL-6: 65% |
| Analog Z | IL-1β: 60% |
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored:
- Study Overview : Compounds derived from the isoxazole framework were tested against various bacterial strains, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Mechanistic Insights
The mechanisms through which these compounds exert their pharmacological effects are under investigation:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Certain compounds inhibit key enzymes involved in inflammation and microbial resistance.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Gene Expression: Affecting transcription factors or other proteins involved in gene regulation.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide: can be compared to other naphthamide derivatives and isoxazole-containing compounds.
Naphthamide Derivatives: Compounds like 2-naphthamide and its various substituted forms.
Isoxazole Derivatives: Compounds such as 4,5,6,7-tetrahydrobenzo[c]isoxazole and its analogs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific substitution pattern and the presence of both naphthamide and isoxazole moieties make it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Preparation of the tetrahydrobenzoisoxazole core using 1,3-dipolar cycloaddition between nitrile oxides and cyclohexene derivatives (analogous to methods in and ).
- Step 2: Functionalization of the naphthamide moiety via coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling can link the methoxy-naphthamide group to the isoxazole nitrogen (similar to ).
- Key Parameters: Reaction temperatures (0–90°C), solvent systems (e.g., tert-butanol/water mixtures), and catalysts (e.g., Cu(OAc)₂ for click chemistry) are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
Q. What preliminary pharmacological activities have been reported for this compound?
Methodological Answer:
- Antitumor Activity: Derivatives of tetrahydrobenzoisoxazole show IC₅₀ values in the micromolar range against cancer cell lines (e.g., HepG2, MCF-7) via kinase inhibition assays ().
- Anti-inflammatory Potential: Isoxazole derivatives often modulate COX-2 or NF-κB pathways, validated via ELISA or Western blotting .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
Q. What methods are used to synthesize fused heterocyclic systems from this compound?
Methodological Answer:
- Cyclocondensation: React with thioureas or hydrazines to form pyrimidine or thiazine rings (e.g., 70–80% yields under reflux in ethanol) .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to append triazole rings for enhanced bioactivity .
Advanced Research Questions
Q. How to design dose-response experiments to evaluate antitumor efficacy?
Methodological Answer:
- In Vitro: Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays across 5–6 logarithmic concentrations (e.g., 1–100 μM) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
- In Vivo: Administer via intraperitoneal injection (10–50 mg/kg) in xenograft models, monitoring tumor volume biweekly. Pair with toxicity assays (e.g., liver enzyme profiling) .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Validate with MD simulations (≥100 ns) to assess binding stability .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using descriptors like logP and polar surface area .
Q. How can green chemistry principles improve synthesis scalability?
Methodological Answer:
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents on the naphthamide (e.g., methoxy vs. ethoxy) and isoxazole (e.g., alkyl vs. aryl groups) .
- Biological Profiling: Test analogs against diverse targets (e.g., kinases, GPCRs) to identify critical pharmacophores. Use heatmaps to visualize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
